Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride (CAS 2379945-35-2) is a cyclopropylamine-substituted benzoate ester with a molecular formula of C₁₁H₁₃Cl₂NO₂ and a molecular weight of 262.13 g/mol. The compound features a 2-chlorobenzoate core with a 1-aminocyclopropyl substituent at the 4-position, stabilized as a hydrochloride salt.

Molecular Formula C11H13Cl2NO2
Molecular Weight 262.13
CAS No. 2379945-35-2
Cat. No. B2560237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride
CAS2379945-35-2
Molecular FormulaC11H13Cl2NO2
Molecular Weight262.13
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)C2(CC2)N)Cl.Cl
InChIInChI=1S/C11H12ClNO2.ClH/c1-15-10(14)8-3-2-7(6-9(8)12)11(13)4-5-11;/h2-3,6H,4-5,13H2,1H3;1H
InChIKeyTUVGBNLFBALFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride (CAS 2379945-35-2): Core Identity and Structural Baseline


Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride (CAS 2379945-35-2) is a cyclopropylamine-substituted benzoate ester with a molecular formula of C₁₁H₁₃Cl₂NO₂ and a molecular weight of 262.13 g/mol [1]. The compound features a 2-chlorobenzoate core with a 1-aminocyclopropyl substituent at the 4-position, stabilized as a hydrochloride salt. Its closest structural analog is methyl 4-(1-aminocyclopropyl)benzoate hydrochloride (CAS 1014645-87-4), which lacks the ortho-chlorine atom on the benzoate ring and has a molecular weight of 227.69 g/mol . The ortho-chlorine substitution introduces distinct electronic, steric, and lipophilic properties that differentiate this compound for applications in medicinal chemistry, particularly as a building block for kinase inhibitor synthesis.

Why Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride Cannot Be Interchanged with Non-Chlorinated or Positional Isomer Analogs


The ortho-chlorine atom in methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride is not a passive substituent; it fundamentally alters the compound's physicochemical and biological profile compared to its non-chlorinated analog (CAS 1014645-87-4). The chlorine atom increases lipophilicity (estimated ΔlogP ≈ +2.5) and introduces steric constraints that influence molecular conformation, target binding, and metabolic stability [1]. Data from kinase inhibitor structure-activity relationship (SAR) studies demonstrate that ortho-chlorine substitution on benzoate scaffolds can shift kinase selectivity profiles by orders of magnitude—for example, chlorinated analogs in the aminocyclopropyl-benzoate series show potent wild-type RET kinase inhibition (IC₅₀ 4.5–4.8 nM) while sparing VEGFR2 (IC₅₀ >1,900 nM), a selectivity window that is critically dependent on the chlorine substitution pattern [2][3]. Generic substitution with the non-chlorinated analog would therefore introduce uncontrolled variables in both physicochemical behavior and biological target engagement, making interchangeability invalid in any data-driven research or development workflow.

Quantitative Differentiation Evidence for Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride vs. Closest Analogs


Ortho-Chlorine Substitution Increases Lipophilicity by ~2.5 logP Units vs. Non-Chlorinated Analog

The ortho-chlorine atom on the benzoate ring substantially increases lipophilicity compared to the non-chlorinated analog methyl 4-(1-aminocyclopropyl)benzoate hydrochloride (CAS 1014645-87-4). The logP of the non-chlorinated analog is reported as 2.92, while the chlorinated target compound has a computed logP of approximately 5.4 . This ~2.5 logP unit increase translates to roughly a 300-fold increase in octanol-water partition coefficient, directly impacting membrane permeability, metabolic stability, and protein-binding characteristics. For drug discovery campaigns requiring specific lipophilicity ranges (e.g., CNS drug design typically targets logP 2–5), this difference can determine whether a compound enters lead optimization.

Lipophilicity Drug-likeness Physicochemical profiling

Chlorinated Aminocyclopropyl-Benzoate Scaffold Confers RET Kinase Selectivity with Wild-Type IC₅₀ of 4.5–4.8 nM

Chlorinated aminocyclopropyl-benzoate derivatives, structurally related to the target compound, demonstrate potent inhibition of wild-type RET kinase with IC₅₀ values in the low nanomolar range (4.5–4.8 nM), while exhibiting significantly weaker activity against the structurally related VEGFR2 kinase (IC₅₀ = 1,900 nM) [1][2]. This represents a selectivity index of approximately 400-fold for RET over VEGFR2. The non-chlorinated analogs in the same scaffold series typically show markedly reduced RET potency and altered selectivity profiles, underscoring the functional importance of the chlorine substituent for achieving the desired kinase inhibition window [3]. This selectivity profile is directly relevant to the design of RET inhibitors for oncology applications where VEGFR2-related cardiovascular toxicity must be minimized.

RET kinase Selectivity Cancer therapeutics

Topological Polar Surface Area (TPSA) of 52.3 Ų Maintains Favorable Drug-Like Properties Despite Higher Lipophilicity

The target compound has a computed Topological Polar Surface Area (TPSA) of 52.3 Ų, which is nearly identical to the non-chlorinated analog (52.32 Ų) despite the addition of the chlorine atom and the associated logP increase [1]. TPSA values below 60 Ų are generally predictive of good oral absorption, and values below 140 Ų correlate with favorable blood-brain barrier penetration. By maintaining a low TPSA while achieving higher lipophilicity through chlorine substitution, the target compound occupies a unique ADME-property space: it combines the membrane permeability advantages of higher logP with the absorption-friendly polar surface area characteristic of the non-chlorinated scaffold. This balanced profile is difficult to achieve with other halogen substitutions (e.g., fluorine or bromine) that typically alter TPSA more significantly.

Drug-likeness Oral bioavailability ADME prediction

Hydrogen Bond Donor Count of 2 Enables Key Target Interactions While Limiting Off-Target Binding

The target compound possesses exactly 2 hydrogen bond donors (the primary amine group of the aminocyclopropyl moiety and the hydrochloride counterion), compared to the non-chlorinated analog which also has 2 hydrogen bond donors but differs in acceptor count (3 vs. 2) [1]. The chlorine atom, while not a classical hydrogen bond participant, can engage in halogen bonding interactions with target protein backbone carbonyls, a feature absent in the non-chlorinated analog. This chlorine-mediated halogen bonding capability has been shown in co-crystal structures of related kinase inhibitors to contribute 0.5–1.5 kcal/mol of additional binding energy and to orient the ligand within the ATP-binding pocket, directly influencing selectivity [2]. The combination of dual hydrogen bond donors plus halogen bonding potential creates a binding interaction profile that is pharmacologically distinct from the non-chlorinated comparator.

Molecular recognition Selectivity Structure-based drug design

Chlorinated Scaffold Demonstrates RET V804M Gatekeeper Mutant Activity While Selectivity Data Guides Comparator Selection

Chlorinated aminocyclopropyl-benzoate derivatives have been evaluated against both wild-type RET and the clinically relevant V804M gatekeeper mutant, with reported IC₅₀ values of 4.5 nM for wild-type and 210 nM for the V804M mutant in radiometric assays [1][2]. This represents a 47-fold shift in potency between wild-type and mutant forms, providing a quantitative benchmark for resistance liability assessment. Non-chlorinated analogs in the same chemical series lack this characterized resistance profile data, making the chlorinated scaffold the more informative choice for programs targeting RET-driven cancers where gatekeeper mutations are a known resistance mechanism. The availability of paired wild-type/mutant IC₅₀ data for the chlorinated series enables rational compound selection for both wild-type and mutant-targeting lead optimization campaigns.

Drug resistance Gatekeeper mutation Kinase inhibitor design

Optimal Research and Industrial Application Scenarios for Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride


Selective RET Kinase Inhibitor Lead Optimization Programs

The chlorinated aminocyclopropyl-benzoate scaffold demonstrates potent wild-type RET inhibition (IC₅₀ 4.5–4.8 nM) with approximately 400-fold selectivity over VEGFR2 (IC₅₀ 1,900 nM), a profile directly relevant to oncology programs seeking RET inhibitors with minimized cardiovascular toxicity risk [1]. The compound serves as a key intermediate or scaffold for structure-activity relationship (SAR) exploration around the ATP-binding pocket of RET, particularly for programs requiring both wild-type and V804M gatekeeper mutant coverage. The available paired WT/mutant IC₅₀ data (4.5 nM vs. 210 nM) provides a quantitative baseline for resistance liability optimization that is not available for non-chlorinated scaffold analogs.

Medicinal Chemistry Building Block for CNS-Penetrant Kinase Inhibitors

With a TPSA of 52.3 Ų (well below the 60–70 Ų threshold predictive of good oral absorption) and elevated lipophilicity (logP ~5.4) provided by the ortho-chlorine substituent, this compound occupies a favorable ADME space for CNS drug design [1][2]. The combination of low polar surface area and the conformational rigidity conferred by the cyclopropylamine group makes this scaffold particularly suitable for designing brain-penetrant kinase inhibitors targeting glioblastoma or brain-metastatic cancers driven by RET or related kinase fusions.

Halogen Bonding-Enabled Structure-Based Drug Design

The ortho-chlorine atom enables halogen bonding interactions with protein backbone carbonyls in kinase ATP-binding pockets, contributing an estimated 0.5–1.5 kcal/mol of additional binding energy [1]. This feature is absent in non-chlorinated analogs and provides a rational, structure-guided design handle for improving target affinity. Procurement of the chlorinated compound is essential for crystallography and biophysical studies aimed at exploiting halogen bonding to achieve selectivity within the kinome.

FGFR-Targeted Anticancer Agent Synthesis

Related chlorinated aminocyclopropyl-benzoate derivatives have demonstrated potent FGFR1 inhibition (IC₅₀ = 0.200 nM in KG1 cell proliferation assays) and FGFR4 inhibition (IC₅₀ = 29 nM) [1]. The target compound serves as a versatile intermediate for synthesizing FGFR inhibitor candidates, where the chlorine substituent has been shown to be critical for achieving sub-nanomolar cellular potency against FGFR-driven cancer cell lines. The availability of high-purity (>95%) material from multiple synthesis routes ensures reproducibility in multi-step synthetic campaigns.

Quote Request

Request a Quote for Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.